

Lifirafenib Maleate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Lifirafenib Maleate	
Cat. No.:	B10860090	Get Quote

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Introduction

Lifirafenib (formerly BGB-283), in its maleate salt form, is a novel and potent orally bioavailable inhibitor targeting both RAF kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dual-action mechanism offers a promising therapeutic strategy, particularly in cancers harboring BRAF mutations, such as melanoma and colorectal cancer, where resistance to first-generation BRAF inhibitors can be mediated by EGFR signaling feedback loops.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical characterization of **Lifirafenib Maleate**, including detailed experimental methodologies.

Chemical Structure and Properties

Lifirafenib is a benzimidazole derivative. [5] The maleate salt form is the subject of this guide.

Chemical Structure of Lifirafenib



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Table 1: Physicochemical Properties of Lifirafenib and Lifirafenib Maleate

Property	Value	Source
Lifirafenib (Free Base)		
IUPAC Name	5-[[(1R,1aS,6bR)-1-[6- (trifluoromethyl)-1H- benzimidazol-2-yl]-1a,6b- dihydro-1H-cyclopropa[b] [1]benzofuran-5-yl]oxy]-3,4- dihydro-1H-1,8-naphthyridin-2- one	PubChem
Molecular Formula	C25H17F3N4O3	PubChem
Molecular Weight	478.43 g/mol	PubChem
CAS Number	1446090-79-4	MedChemExpress
Lifirafenib Maleate		
Molecular Formula	- С25H17F3N4O3 · С4H4O4	Various
Molecular Weight	594.50 g/mol	Calculated
CAS Number	1854985-74-2	MedChemExpress
Solubility	DMSO: ≥ 100 mg/mL (209.02 mM)	MedChemExpress

Mechanism of Action



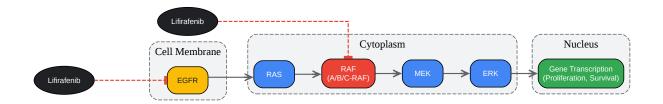
Lifirafenib is a potent inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, as well as the V600E mutant of B-RAF.[5] It also demonstrates significant inhibitory activity against EGFR.[1] The dual inhibition of both RAF and EGFR is critical for overcoming the acquired resistance to BRAF inhibitors observed in some cancers, particularly BRAF-mutant colorectal cancer, where EGFR signaling is a key escape mechanism.[1][4]

Table 2: In Vitro Inhibitory Activity of Lifirafenib

Target	IC50 (nM)	Source
B-RAF (V600E)	23	MedChemExpress, Selleck Chemicals
EGFR	29	MedChemExpress, Selleck Chemicals
A-RAF	Data not available	
C-RAF	6.5	ResearchGate
EGFR (T790M/L858R)	495	Selleck Chemicals

Signaling Pathway

The binding of Lifirafenib to both RAF kinases and EGFR disrupts the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.



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Caption: Lifirafenib inhibits both EGFR at the cell membrane and RAF kinases in the cytoplasm, blocking the MAPK/ERK signaling pathway.

Experimental Protocols Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity (IC $_{50}$) of Lifirafenib against recombinant B-RAF (V600E) and EGFR kinases.

Methodology:

- Assay Principle: The inhibitory effect of Lifirafenib is measured by quantifying the phosphorylation of a substrate by the target kinase.
- General Protocol Outline:
 - Recombinant human B-RAF (V600E) or EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
 - Serial dilutions of Lifirafenib (or vehicle control) are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
 can be achieved through various methods, such as radioactive phosphate incorporation
 (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection
 (e.g., ELISA).
 - IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

1. ERK Phosphorylation Assay

Objective: To assess the ability of Lifirafenib to inhibit the phosphorylation of ERK, a downstream effector of the RAF/MEK pathway, in cancer cell lines.



Methodology:

 Cell Lines: BRAF V600E-mutant colorectal cancer cell lines (e.g., WiDr) or other relevant cancer cell lines are used.

Protocol:

- Cells are seeded in multi-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of Lifirafenib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
- Following treatment, the cells are lysed, and protein concentrations are determined.
- Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
- The membranes are probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
- Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection,
 and the signal is visualized using an enhanced chemiluminescence (ECL) system.
- The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

2. Cell Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of Lifirafenib on various cancer cell lines.

Methodology:

- Assay Principle: The number of viable cells is quantified after treatment with Lifirafenib.
- Commonly Used Assays:



- MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
- CCK-8 Assay: A more sensitive and convenient colorimetric assay where a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to produce an orange-colored formazan.
- Protocol (General):
 - Cancer cells are seeded in 96-well plates at a predetermined density.
 - After allowing the cells to attach, they are treated with a range of concentrations of Lifirafenib for a prolonged period (e.g., 72 hours).
 - The respective assay reagent (MTT or CCK-8) is added to each well, and the plates are incubated for a few hours.
 - The absorbance is measured using a microplate reader at the appropriate wavelength.
 - The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Tumor Xenograft Studies

Objective: To assess the anti-tumor efficacy of Lifirafenib in a preclinical animal model.

Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are typically used.
- Tumor Implantation: Human cancer cells (e.g., WiDr or NCI-H1395) are injected subcutaneously into the flanks of the mice.
- Treatment Protocol:

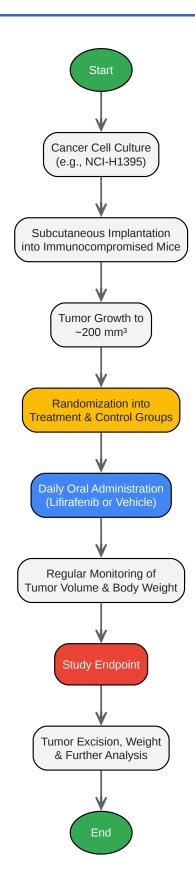
Foundational & Exploratory





- Once the tumors reach a palpable size (e.g., ~200 mm³), the mice are randomized into treatment and control groups.
- Lifirafenib is administered orally, once daily, at various dose levels (e.g., 30 mg/kg).[6] The control group receives the vehicle.
- Tumor volume and body weight are measured regularly (e.g., twice a week).
- The study is continued for a predefined period or until the tumors in the control group reach a specific size.
- At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by western blot).





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Caption: Workflow for assessing the in vivo efficacy of Lifirafenib using a tumor xenograft model.

Clinical Development

Lifirafenib has been evaluated in Phase I clinical trials in patients with advanced solid tumors harboring B-RAF or K-RAS/N-RAS mutations.[5] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.

Table 3: Summary of a Phase I Clinical Trial of Lifirafenib



Parameter	Details	Source
Study Design	First-in-human, open-label, dose-escalation and dose- expansion study	ResearchGate
Patient Population	Patients with advanced B-RAF or K-RAS/N-RAS mutated solid tumors	ResearchGate
Dosing	Dose escalation from 5 mg to 60 mg once daily	ResearchGate
Maximum Tolerated Dose (MTD)	40 mg once daily	ResearchGate
Dose-Limiting Toxicities (DLTs)	Thrombocytopenia	ResearchGate
Common Adverse Events	Fatigue, anorexia, constipation, thrombocytopenia, nausea, vomiting, acneiform dermatitis, hand-foot syndrome, hypertension, dysphonia	ResearchGate
Preliminary Efficacy	Partial responses observed in patients with BRAF V600E-mutated melanoma and thyroid cancer, and KRAS-mutated endometrial cancer and non-small cell lung cancer	ResearchGate

Conclusion

Lifirafenib Maleate is a promising dual inhibitor of RAF kinases and EGFR with demonstrated preclinical activity in relevant cancer models. Its mechanism of action addresses a key resistance pathway to first-generation BRAF inhibitors. The data summarized in this guide provide a foundation for further research and development of this compound as a potential therapeutic agent for cancers with specific genetic alterations in the MAPK signaling pathway.



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